molecular formula C10H7N3O B1629720 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 618446-36-9

1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1629720
CAS No.: 618446-36-9
M. Wt: 185.18 g/mol
InChI Key: LNSVVOGBLABYQP-UHFFFAOYSA-N
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Description

1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family.

Preparation Methods

The synthesis of 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the parent compound .

Mechanism of Action

The mechanism of action of 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the FGFR signaling pathway. This pathway is crucial for various cellular processes, including cell growth and survival, and its inhibition can lead to the suppression of tumor growth and proliferation .

Properties

IUPAC Name

1-acetylpyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-7(14)13-5-3-9-8(6-11)2-4-12-10(9)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSVVOGBLABYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C(C=CN=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620854
Record name 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618446-36-9
Record name 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(4-iodo-pyrrolo[2,3-b]pyridin-1-yl)-ethanone (4.30 g, step C), CuCN (6.841 g), Pd2 dba3 (0.729 g), and dppf (1.636 g) in 85 mL of dioxane was heated to reflux for 2 h. Solid was removed by filtration through a pad of Celite®. The filtrate was concentrated to give a yellow solid as crude compound, which was purified by chromatography through silica gel (250 g, 5-30% EtOAc/hexanes, stepwise gradient) to afford 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a white fluffy solid.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.841 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
0.729 g
Type
catalyst
Reaction Step One
Name
Quantity
1.636 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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